molecular formula C15H13N3O4 B2413239 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea CAS No. 332125-42-5

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B2413239
CAS No.: 332125-42-5
M. Wt: 299.286
InChI Key: YWJZMEUWGXURSE-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitro group attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3-acetylaniline with 4-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Reduction: 1-(3-Acetylphenyl)-3-(4-aminophenyl)urea.

    Oxidation: 1-(3-Carboxyphenyl)-3-(4-nitrophenyl)urea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would vary based on the specific context of its use. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

    1-(3-Carboxyphenyl)-3-(4-nitrophenyl)urea: Similar structure but with a carboxyl group instead of an acetyl group.

    1-(3-Acetylphenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-(3-Acetylphenyl)-3-(4-nitrophenyl)urea is unique due to the presence of both an acetyl and a nitro group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)11-3-2-4-13(9-11)17-15(20)16-12-5-7-14(8-6-12)18(21)22/h2-9H,1H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZMEUWGXURSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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